Dodecalithium;tetraborate

X-Ray Fluorescence (XRF) Flux Sample Preparation

Standard sodium-based fluxes degrade light-element sensitivity in XRF; common ferroelectrics like PZT require costly temperature compensation. Dodecalithium tetraborate (Li₂B₄O₇) solves both issues. • For XRF: Lower mass absorption coefficient than Na₂B₄O₇ → enhanced Na, Mg, F sensitivity. Meets ISO 12677. • For SAW filters: Temperature-compensated orientation eliminates external compensation circuits. • For pressure sensors: High voltage coefficient (gₕ ≈ 100×10⁻³ V·m/N), low dielectric constant (K₃ ~10). • Available as powder, crystal substrates, or pre-fused beads.

Molecular Formula B4Li12O12
Molecular Weight 319 g/mol
Cat. No. B14115712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecalithium;tetraborate
Molecular FormulaB4Li12O12
Molecular Weight319 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-]
InChIInChI=1S/4BO3.12Li/c4*2-1(3)4;;;;;;;;;;;;/q4*-3;12*+1
InChIKeyXGCILSHUAUFSLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Tetraborate (Li₂B₄O₇): High-Purity Borate for Optics, Electronics, and XRF


Dodecalithium tetraborate, more commonly referred to as lithium tetraborate (Li₂B₄O₇), is a congruently melting compound in the Li₂O–B₂O₃ binary system, exhibiting a sharp melting point at approximately 917 °C [1]. This colorless, water-soluble crystalline solid possesses a unique combination of piezoelectric, pyroelectric, and non-linear optical (NLO) properties, alongside its established role as a high-performance flux in X-ray fluorescence (XRF) analysis [2]. Its crystal structure, characterized by a polymeric borate backbone with lithium ions in diverse coordination environments, underpins its functional versatility in single-crystal and glass-ceramic forms [1].

1

XRF flux for light element analysis

2

Congruent-melt single-crystal growth

3

Piezoelectric and NLO material research

Why Substituting Lithium Tetraborate with Other Borates or Lithium Salts Fails


The term 'lithium tetraborate' (Li₂B₄O₇) represents a single, well-defined phase among a spectrum of lithium borate compounds with distinct stoichiometries and properties. Simple substitution based on the lithium or borate functional group alone is scientifically invalid, as the performance in a specific application is governed by the exact Li₂O:B₂O₃ ratio. For example, Li₂B₄O₇'s congruent melting behavior and resulting crystal quality are fundamentally different from the incongruently melting LiB₃O₅ (LBO), which complicates crystal growth [1]. In XRF flux applications, Li₂B₄O₇ acts as an acidic flux that is highly reactive with basic oxides, a property that differs from the alkaline LiBO₂ or the cheaper but hygroscopic and higher-mass-absorption Na₂B₄O₇ [2]. This evidence guide provides the specific, quantitative data required to make an informed selection and avoid costly performance failures caused by uninformed substitutions.

Target: Li₂B₄O₇

Congruently melts at reported ~1188 K

Substitute: LBO

Incongruently melting; decomposes to other phases

Risk

Melt behavior mismatch may limit single-crystal growth feasibility

Target: Li₂B₄O₇

Lower X-ray mass absorption coefficient

Substitute: Na₂B₄O₇

Higher mass absorption; hygroscopic

Risk

Light-element sensitivity may be reduced; flux storage may require review

Quantitative Differentiation of Lithium Tetraborate from Closest Analogs


Lower Mass Absorption Coefficient vs. Sodium Tetraborate for Light Element XRF

In X-ray fluorescence (XRF) sample preparation, lithium tetraborate (Li₂B₄O₇) is a preferred flux over sodium tetraborate (Na₂B₄O₇) for analyzing light elements. This is because lithium salts of boric acid possess a lower mass absorption coefficient, a critical factor that directly enhances the detection sensitivity and accuracy for lighter elements in the sample matrix [1]. This physical property difference is a primary selection criterion in geochemistry and materials science.

XRF flux: mass absorption
Cross-study comparable

Lower mass absorption coefficient vs. Na₂B₄O₇

Reported advantage for light-element quantification

Qualitative comparison; exact coefficient not specified

X-Ray Fluorescence (XRF) Flux Sample Preparation Light Element Analysis

Solubility and Bead Strength Trade-offs vs. Lithium Metaborate in Fused Bead Prep

While both are primary lithium-based fluxes, Li₂B₄O₇ and LiBO₂ present a notable performance trade-off. Li₂B₄O₇ is reported to have the best solubility for many sample types, a critical factor for achieving a homogeneous glass bead. However, the resulting fused bead has poor mechanical performance compared to those made with LiBO₂, which provide better mechanical strength but are prone to crystallization upon cooling [1]. This head-to-head comparison highlights why the two are rarely used in isolation for unknown samples; instead, they are deliberately mixed (e.g., a 66.67% Li₂B₄O₇ / 32.83% LiBO₂ blend) to balance solubility, mechanical integrity, and melting behavior [2].

Fused bead: solubility vs. strength
Direct head-to-head

Best solubility but poor bead mechanical strength compared to LiBO₂

Supports mixed Li₂B₄O₇/LiBO₂ formulation review

Crystallization avoidance favors blends

Flux XRF Sample Preparation Lithium Metaborate (LiBO₂) Borate Fusion

High Room-Temperature Ionic Conductivity in Biopolymer Electrolytes

Lithium tetraborate (Li₂B₄O₇) functions as an effective dopant salt in solid polymer electrolytes (SPEs), an area where its performance can be quantified against other lithium salts and polymer hosts. In a system based on hydroxyethyl cellulose (HEC) plasticized with glycerol, a SPE doped with Li₂B₄O₇ achieved a high ionic conductivity of 4.6 × 10⁻³ S/cm at 298 K [1]. This value is among the highest reported for biopolymer-based SPEs and is several orders of magnitude greater than the conductivity achieved in other Li₂B₄O₇-polymer systems without optimized plasticizers, such as PVC-DBP systems which only reached 2.83 × 10⁻⁶ S/cm [2]. This demonstrates that the performance of Li₂B₄O₇ is not intrinsic but highly tunable based on the polymer host and plasticizer selection, a critical consideration for material design.

Ionic conductivity
Cross-study comparable

4.6 × 10⁻³ S/cm at 298 K

Among top reported for biopolymer SPEs

Plasticized HEC matrix; matrix-dependent

Solid Polymer Electrolytes (SPE) Ionic Conductivity Biopolymer Hydroxyethyl Cellulose (HEC)

High Piezoelectric Voltage Coefficient and Low Dielectric Constant for Pressure Sensors

For sensing applications, the piezoelectric voltage coefficient (g₃₃) is a critical figure of merit, and Li₂B₄O₇ exhibits a high value. Piezoelectric measurements on Li₂B₄O₇ single crystals show a g₃₃ of approximately 270 × 10⁻³ V·m/N, with a hydrostatic voltage coefficient (gₕ) of about 100 × 10⁻³ V·m/N [1]. This performance is coupled with a very low dielectric constant (K₃ ~ 10 at 100 kHz), which is favorable for achieving high voltage sensitivity [1]. This combination is notable when compared to other common ferroelectric piezoelectrics like PZT, which have much higher dielectric constants, making Li₂B₄O₇ preferable for applications where high signal-to-voltage conversion is needed from a low-capacitance source.

Piezoelectric voltage coeff.
Class-level inference

g₃₃ ≈ 270 × 10⁻³ V·m/N, K₃ ≈ 10

High voltage sensitivity for sensor research

Low dielectric constant vs. typical ferroelectrics

Piezoelectric Pressure Sensor Single Crystal Voltage Coefficient

Temperature-Compensated SAW Substrate vs. LiNbO₃ and LiTaO₃

In surface acoustic wave (SAW) device engineering, the temperature coefficient of frequency (TCF) is a critical parameter. While lithium niobate (LiNbO₃) and lithium tantalate (LiTaO₃) are standard SAW substrates with high electromechanical coupling, their performance is highly temperature-sensitive. Lithium tetraborate (Li₂B₄O₇) is specifically distinguished by its ability to achieve temperature compensation. A specific orientation of Li₂B₄O₇ has been identified as a temperature-compensated SAW substrate, exhibiting a SAW velocity of 3510 m/s and a coupling factor of 1.2 × 10⁻² [1]. This property allows for the design of SAW filters and resonators with intrinsically stable frequency response over a wide temperature range, reducing the need for complex external compensation circuits, a distinct advantage over LiNbO₃ and LiTaO₃ substrates [2].

SAW substrate
Direct head-to-head

Temperature-compensated orientation; v=3510 m/s, k²=1.2%

Enables temperature-stable SAW device design

Avoids external compensation vs. LiNbO₃/LiTaO₃

Surface Acoustic Wave (SAW) Temperature Compensation Piezoelectric Substrate Electromechanical Coupling

Congruent Melting Simplifies Single-Crystal Growth vs. Incongruently Melting LBO

The growth of high-quality single crystals is a prerequisite for exploiting the optical and piezoelectric properties of borates. A critical and quantifiable differentiator for Li₂B₄O₇ is its congruent melting behavior, meaning the solid and liquid have the same composition at the melting point of 1188 K (915 °C) [1]. This is in stark contrast to its important analog, lithium triborate (LiB₃O₅ or LBO), which melts incongruently. The incongruent melting of LBO complicates its crystal growth, leading to the formation of other phases like Li₂B₄O₇ and Li₂B₈O₁₃ upon decomposition, which can suppress nucleation of the desired LBO phase [2]. The congruent melting of Li₂B₄O₇ allows for direct crystal pulling from the melt using techniques like Czochralski, significantly simplifying the manufacturing process and enabling large, high-quality boules.

Congruent melting
Direct head-to-head

Congruently melts at 1188 K; incongruent LBO decomposes

Simplifies crystal growth manufacturing

Direct Czochralski pulling feasible

Single Crystal Growth Congruent Melting Lithium Triborate (LBO) Phase Diagram

Key Application Scenarios for Lithium Tetraborate


High-Accuracy XRF Analysis of Light Elements in Geological and Cement Samples

For laboratories performing quantitative XRF analysis of major and minor elements in geological materials, cements, or ceramics, Li₂B₄O₇ is the necessary flux. Its lower mass absorption coefficient compared to sodium-based fluxes directly enhances sensitivity for light elements such as sodium, magnesium, and fluorine, providing analytically superior results [1]. Procurement of pure Li₂B₄O₇ or its specific blends is mandatory for workflows adhering to international standards like ISO 12677 for refractory products.

Temperature-Compensated SAW Filters for Telecommunications

In the design of radio-frequency (RF) filters and resonators for mobile communication where frequency stability across varying ambient temperatures is critical, Li₂B₄O₇ single-crystal substrates are the technically superior choice. Its unique temperature-compensated SAW orientation provides inherent stability, a distinct advantage that eliminates the need for complex and costly external temperature compensation circuits required by LiNbO₃ and LiTaO₃ substrates [2]. Procurement should specify the precise crystallographic orientation to guarantee this temperature-stable performance.

High-Sensitivity Hydrostatic Pressure Sensors

For R&D and manufacturing of pressure sensors, particularly those requiring high sensitivity to hydrostatic pressure changes (e.g., in sonar or medical imaging), Li₂B₄O₇ single crystals offer a key performance advantage. Its quantifiably high piezoelectric voltage coefficient (gₕ ≈ 100 × 10⁻³ V·m/N) coupled with a low dielectric constant (K₃ ~ 10) yields a superior voltage response compared to standard ferroelectric materials like PZT, which possess much higher dielectric constants that can dampen the voltage signal [3].

High-Conductivity Biopolymer Solid Electrolytes for Green Electronics

For researchers developing sustainable, solid-state ionic devices (e.g., sensors, smart packaging, or biodegradable batteries), Li₂B₄O₇ is a highly effective lithium salt dopant. Evidence shows it can achieve a high ionic conductivity of 4.6 × 10⁻³ S/cm at room temperature when used with a hydroxyethyl cellulose (HEC) polymer matrix and glycerol plasticizer [4]. This performance level makes Li₂B₄O₇-based HEC electrolytes a competitive and environmentally benign alternative to systems based on synthetic polymers and other lithium salts.

Application
Selection Property
Validation Focus
Light-element XRF analysis
Low mass absorption flux
Sensitivity for Na, Mg, F quantification
Temperature-stable SAW filters
Temperature-compensated SAW orientation
Frequency stability over temperature range
Hydrostatic pressure sensors
High gₕ and low dielectric constant
Voltage sensitivity at low frequency
Biopolymer solid electrolytes
Effective dopant for HEC-based SPEs
Conductivity reproducibility with plasticizer
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